

# Application Notes and Protocols: Encapsulation of Amphotericin B with NT1-014B

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent, often considered the gold standard for treating severe systemic fungal infections.[1] However, its clinical application is hampered by poor water solubility and significant nephrotoxicity.[2][3][4] To overcome these limitations, various drug delivery systems have been explored, with lipid-based nanoparticles (LNPs) showing considerable promise in improving the therapeutic index of AmB.[5][6] This document provides a detailed protocol for the encapsulation of Amphotericin B using **NT1-014B**, a neurotransmitter-derived lipidoid, to form lipid nanoparticles (AmB-**NT1-014B** LNPs).

**NT1-014B** is a tryptamine-containing ionizable cationic lipidoid that has been utilized in the formation of lipid nanoparticles.[7] The encapsulation of AmB within **NT1-014B**-based LNPs aims to enhance its solubility, modulate its pharmacokinetic profile, and potentially reduce its associated toxicities.[1]

### **Materials and Reagents**



| Material/Reagent               | Supplier                 | Catalog No.      |
|--------------------------------|--------------------------|------------------|
| Amphotericin B                 | Sigma-Aldrich            | A2942            |
| NT1-014B                       | Cayman Chemical          | CAS 2739805-64-0 |
| Dimethyl sulfoxide (DMSO)      | Sigma-Aldrich            | D8418            |
| Sodium Acetate Buffer (pH 5.0) | Thermo Fisher Scientific | Custom           |
| Dialysis Tubing (MWCO 3.5 kDa) | Thermo Fisher Scientific | 66333            |
| Deionized (DI) Water           | In-house                 | N/A              |
| Ethanol, 200 Proof             | Decon Labs               | 2716             |

# Experimental Protocol: Encapsulation of Amphotericin B in NT1-014B Lipid Nanoparticles

This protocol is adapted from the method described by Ma et al. (2020) for the encapsulation of hydrophobic drugs in NT-lipidoids.[1]

- 1. Preparation of Stock Solutions:
- Amphotericin B Stock Solution: Prepare a 10 mg/mL stock solution of Amphotericin B in DMSO.
- NT1-014B Stock Solution: Prepare a 10 mg/mL stock solution of NT1-014B in DMSO.
- 2. Encapsulation Procedure:
- In a sterile microcentrifuge tube, combine 100  $\mu$ L of the Amphotericin B stock solution (1 mg) and 100  $\mu$ L of the **NT1-014B** stock solution (1 mg).
- Add an additional 100  $\mu$ L of DMSO to achieve a total volume of 300  $\mu$ L.
- Sonicate the mixture for 30 minutes in a bath sonicator to ensure complete dissolution and mixing.



- Vortex the solution for 10 minutes.
- In a separate sterile glass vial, add 600 μL of sodium acetate buffer (pH 5.0).
- While vortexing the sodium acetate buffer at a moderate speed, add the AmB/NT1-014B/DMSO solution dropwise.
- Continue vortexing for an additional 5 minutes to ensure the formation of a homogenous nanoparticle suspension.
- Transfer the resulting suspension to a dialysis cassette (MWCO 3.5 kDa).
- Dialyze the suspension against deionized water overnight at 4°C to remove the DMSO and any unencapsulated Amphotericin B. Change the dialysis buffer at least three times.
- After dialysis, collect the purified AmB-NT1-014B LNP suspension and store it at 4°C for further characterization.



Click to download full resolution via product page

Figure 1: Experimental workflow for the encapsulation of Amphotericin B with NT1-014B.

# Characterization of AmB-NT1-014B Lipid Nanoparticles

Following the encapsulation process, it is crucial to characterize the resulting LNPs to ensure quality and consistency.



- 1. Particle Size and Polydispersity Index (PDI) Analysis:
- Method: Dynamic Light Scattering (DLS).
- Procedure: Dilute a small aliquot of the AmB-NT1-014B LNP suspension in deionized water.
   Analyze the sample using a DLS instrument to determine the average particle size (Z-average) and PDI. The PDI value indicates the uniformity of the particle size distribution.
- 2. Zeta Potential Measurement:
- Method: Laser Doppler Velocimetry.
- Procedure: Dilute the LNP suspension in deionized water and measure the zeta potential.
   This value indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.
- 3. Encapsulation Efficiency and Drug Loading:
- Method: High-Performance Liquid Chromatography (HPLC).
- Procedure:
  - To determine the total amount of AmB, disrupt a known volume of the LNP suspension using a suitable solvent (e.g., methanol).
  - To determine the amount of free (unencapsulated) AmB, centrifuge the LNP suspension using a centrifugal filter device (e.g., Amicon Ultra) to separate the nanoparticles from the aqueous phase.
  - Analyze the total AmB and free AmB samples by HPLC with a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile and water with trifluoroacetic acid).
  - Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

EE% = [(Total AmB - Free AmB) / Total AmB] x 100

DL% = [(Total AmB - Free AmB) / Total weight of LNPs] x 100



| Parameter                      | Typical Value | Method                                        |
|--------------------------------|---------------|-----------------------------------------------|
| Particle Size (Z-average)      | 100 - 300 nm  | Dynamic Light Scattering (DLS)                |
| Polydispersity Index (PDI)     | < 0.3         | Dynamic Light Scattering (DLS)                |
| Zeta Potential                 | +10 to +40 mV | Laser Doppler Velocimetry                     |
| Encapsulation Efficiency (EE%) | > 80%         | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (DL%)             | 5 - 15%       | High-Performance Liquid Chromatography (HPLC) |

## **Mechanism of Action of Amphotericin B**

Amphotericin B exerts its antifungal effect by targeting ergosterol, a key component of the fungal cell membrane.[8][9] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[4][8]





Click to download full resolution via product page

Figure 2: Signaling pathway of Amphotericin B's mechanism of action on a fungal cell.

### Conclusion

The protocol described provides a reproducible method for the encapsulation of Amphotericin B in **NT1-014B** lipid nanoparticles. The resulting AmB-**NT1-014B** LNPs have the potential to improve the therapeutic profile of Amphotericin B by enhancing its solubility and providing a platform for controlled drug delivery. Further in vitro and in vivo studies are recommended to fully evaluate the efficacy and safety of this formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biomol.com [biomol.com]
- 4. Amphotericin B Wikipedia [en.wikipedia.org]
- 5. Optimizing efficacy of Amphotericin B through nanomodification PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 9. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Encapsulation of Amphotericin B with NT1-014B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829820#protocol-for-encapsulating-amphotericin-b-with-nt1-014b]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com